molecular formula C18H16Cl2N2O3 B2382946 2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941956-79-2

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2382946
CAS No.: 941956-79-2
M. Wt: 379.24
InChI Key: FPALMFMFBUFLRM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and an oxopyrrolidinylphenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of N-(4-(2-oxopyrrolidin-1-yl)phenyl)amine: This intermediate is prepared by reacting 4-aminophenylacetic acid with succinic anhydride.

    Final Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with N-(4-(2-oxopyrrolidin-1-yl)phenyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but different biological activities.

    N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Another related compound with variations in the substituent groups.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its combination of the dichlor

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule notable for its potential biological activities. Its structure incorporates a dichlorophenoxy group and a pyrrolidine derivative, which may confer various pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H19Cl2N2O3
  • Molecular Weight : Approximately 394.25 g/mol

The compound's unique structural features enhance its lipophilicity and binding affinity, making it a candidate for various medicinal applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may interact with specific enzymes or receptors that are crucial for antimicrobial action. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. Its ability to scavenge free radicals suggests that it may play a role in protecting cells from oxidative stress.

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 Value (µM) Reference
MCF-715.63
A54912.34
A37510.50

These values indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation and microbial resistance.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Evaluation : In a comparative study with established anticancer drugs like doxorubicin, the compound exhibited comparable or superior cytotoxic effects on breast cancer cell lines (MCF-7), suggesting potential as a new therapeutic agent in oncology.
  • Oxidative Stress Assays : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound demonstrated significant radical scavenging ability, indicating its potential role in mitigating oxidative damage in cells.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c19-12-3-8-16(15(20)10-12)25-11-17(23)21-13-4-6-14(7-5-13)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALMFMFBUFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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